molecular formula C30H36Na2O7S2 B3030536 Sodium 5-isopropyl-3,8-dimethylazulene-1-sulfonate hemihydrate CAS No. 916445-22-2

Sodium 5-isopropyl-3,8-dimethylazulene-1-sulfonate hemihydrate

Cat. No.: B3030536
CAS No.: 916445-22-2
M. Wt: 618.7 g/mol
InChI Key: GXRPMJSYZXBFCJ-UHFFFAOYSA-L
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Description

Sodium 5-isopropyl-3,8-dimethylazulene-1-sulfonate hemihydrate is a chemical compound with the molecular formula C30H36Na2O7S2 and a molecular weight of 618.7 g/mol. This compound is known for its vibrant blue color and is often used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of Sodium 5-isopropyl-3,8-dimethylazulene-1-sulfonate hemihydrate typically involves the sulfonation of guaiazulene. One common method includes the following steps :

    Sulfonation Reaction: Guaiazulene is reacted with sulfuric acid in acetic anhydride at 0°C. The mixture is then stirred at room temperature for several hours.

    Neutralization: The reaction mixture is neutralized with a 40% aqueous solution of sodium hydroxide.

    Extraction and Purification: The resulting mixture is extracted with dichloromethane, and the product is precipitated and separated using a glass filter. The final product is obtained as dark purple crystals.

Chemical Reactions Analysis

Sodium 5-isopropyl-3,8-dimethylazulene-1-sulfonate hemihydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: The sulfonate group can participate in substitution reactions, where it is replaced by other functional groups.

Common reagents used in these reactions include sulfuric acid, acetic anhydride, and sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 5-isopropyl-3,8-dimethylazulene-1-sulfonate hemihydrate has a wide range of applications in scientific research, including :

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound’s anti-inflammatory properties make it useful in biological studies.

    Medicine: It is investigated for its potential therapeutic effects, particularly in reducing inflammation.

    Industry: The compound is used in the production of dyes and pigments due to its vibrant blue color.

Mechanism of Action

The anti-inflammatory mechanism of Sodium 5-isopropyl-3,8-dimethylazulene-1-sulfonate hemihydrate does not involve the inhibition of prostaglandin biosynthesis. Instead, it appears to inhibit leukocyte emigration and histamine release . Additionally, it increases the synthesis of prostaglandin E2 within mucosal tissues, promoting granulation and epithelial cell regeneration .

Comparison with Similar Compounds

Sodium 5-isopropyl-3,8-dimethylazulene-1-sulfonate hemihydrate is unique due to its specific chemical structure and properties. Similar compounds include :

    Sodium guaiazulenesulfonate: Another derivative of guaiazulene with similar anti-inflammatory properties.

    Sodium 7-isopropyl-1,4-dimethylazulene-3-sulfonate: A compound with a slightly different sulfonation pattern but similar applications.

These compounds share some chemical and biological properties but differ in their specific molecular structures and reactivity.

Properties

IUPAC Name

disodium;3,8-dimethyl-5-propan-2-ylazulene-1-sulfonate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H18O3S.2Na.H2O/c2*1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)19(16,17)18;;;/h2*5-9H,1-4H3,(H,16,17,18);;;1H2/q;;2*+1;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRPMJSYZXBFCJ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)[O-].CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)[O-].O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36Na2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 5-isopropyl-3,8-dimethylazulene-1-sulfonate hemihydrate
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